molecular formula C15H7Br3O4S B13125876 9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]- CAS No. 568565-87-7

9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]-

Cat. No.: B13125876
CAS No.: 568565-87-7
M. Wt: 523.0 g/mol
InChI Key: SJQIFKNAORHMCR-UHFFFAOYSA-N
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Description

2-((Tribromomethyl)sulfonyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a tribromomethyl group and a sulfonyl group attached to the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tribromomethyl)sulfonyl)anthracene-9,10-dione typically involves the bromination of anthracene-9,10-dione followed by sulfonylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The sulfonylation step may involve the use of sulfonyl chloride or a similar reagent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity 2-((Tribromomethyl)sulfonyl)anthracene-9,10-dione .

Chemical Reactions Analysis

Types of Reactions

2-((Tribromomethyl)sulfonyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene derivatives with varying degrees of hydrogenation .

Scientific Research Applications

2-((Tribromomethyl)sulfonyl)anthracene-9,10-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((Tribromomethyl)sulfonyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The tribromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfonyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Tribromomethyl)sulfonyl)anthracene-9,10-dione is unique due to the presence of both tribromomethyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

568565-87-7

Molecular Formula

C15H7Br3O4S

Molecular Weight

523.0 g/mol

IUPAC Name

2-(tribromomethylsulfonyl)anthracene-9,10-dione

InChI

InChI=1S/C15H7Br3O4S/c16-15(17,18)23(21,22)8-5-6-11-12(7-8)14(20)10-4-2-1-3-9(10)13(11)19/h1-7H

InChI Key

SJQIFKNAORHMCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C(Br)(Br)Br

Origin of Product

United States

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